REACTION_CXSMILES
|
[C:1](O)(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[Al+3].[Cl-].[Cl-].[Cl-].[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:4][CH:3]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:1](=[O:5])[CH2:2]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)O
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
147 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 7 hours
|
Duration
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7 h
|
Type
|
DISTILLATION
|
Details
|
Excess benzene was distilled off
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured slowly into ice cold HCl
|
Type
|
EXTRACTION
|
Details
|
The organic compound was extracted with ethylacetate
|
Type
|
WASH
|
Details
|
The organic phase was washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
DISTILLATION
|
Details
|
The resultant oil was purified by high vacuum distillation (90-94° C. at ˜2 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |